3-(2-Chloroacetyl)-1-(2-methylcyclohexyl)urea
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Overview
Description
3-(2-Chloroacetyl)-1-(2-methylcyclohexyl)urea is a chemical compound with a unique structure that includes a chloroacetyl group and a methylcyclohexyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroacetyl)-1-(2-methylcyclohexyl)urea typically involves the reaction of 2-chloroacetyl chloride with 2-methylcyclohexylamine in the presence of a base, followed by the addition of urea. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Temperature: Controlled temperatures ranging from 0°C to room temperature.
Catalysts: Bases like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroacetyl)-1-(2-methylcyclohexyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted urea derivatives.
Hydrolysis: 2-methylcyclohexylamine and chloroacetic acid.
Oxidation/Reduction: Corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
3-(2-Chloroacetyl)-1-(2-methylcyclohexyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloroacetyl)-1-(2-methylcyclohexyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methylcyclohexyl group may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromoacetyl)-1-(2-methylcyclohexyl)urea: Similar structure but with a bromoacetyl group.
3-(2-Chloroacetyl)-1-(2-ethylcyclohexyl)urea: Similar structure but with an ethyl group instead of a methyl group.
3-(2-Chloroacetyl)-1-(2-methylphenyl)urea: Similar structure but with a phenyl group instead of a cyclohexyl group.
Uniqueness
3-(2-Chloroacetyl)-1-(2-methylcyclohexyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the chloroacetyl and methylcyclohexyl groups allows for diverse chemical modifications and applications.
Properties
IUPAC Name |
2-chloro-N-[(2-methylcyclohexyl)carbamoyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-7-4-2-3-5-8(7)12-10(15)13-9(14)6-11/h7-8H,2-6H2,1H3,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMQRXRWKFLFEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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